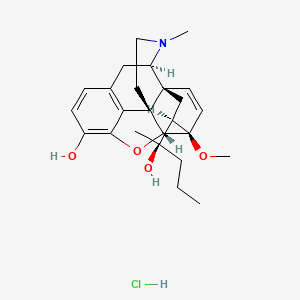

Etorphine hydrochloride

Description

Structure

3D Structure of Parent

Properties

CAS No. |

13764-49-3 |

|---|---|

Molecular Formula |

C25H34ClNO4 |

Molecular Weight |

448 g/mol |

IUPAC Name |

(1R,2S,6R,14R,15R,19R)-19-[(2R)-2-hydroxypentan-2-yl]-15-methoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol;hydrochloride |

InChI |

InChI=1S/C25H33NO4.ClH/c1-5-8-22(2,28)17-14-23-9-10-25(17,29-4)21-24(23)11-12-26(3)18(23)13-15-6-7-16(27)20(30-21)19(15)24;/h6-7,9-10,17-18,21,27-28H,5,8,11-14H2,1-4H3;1H/t17-,18-,21-,22-,23-,24+,25-;/m1./s1 |

InChI Key |

JNHPUZURWFYYHW-DTUSRQQPSA-N |

SMILES |

CCCC(C)(C1CC23C=CC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)C)OC)O.Cl |

Isomeric SMILES |

CCC[C@](C)([C@H]1C[C@@]23C=C[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)C)OC)O.Cl |

Canonical SMILES |

CCCC(C)(C1CC23C=CC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)C)OC)O.Cl |

Appearance |

Solid powder |

Other CAS No. |

13764-49-3 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Etorphine hydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

Etorphine Hydrochloride: A Comprehensive Physicochemical and Mechanistic Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core physicochemical properties of etorphine hydrochloride, a potent semi-synthetic opioid analgesic. The following sections detail its fundamental chemical and physical characteristics, the experimental methodologies used to determine these properties, and the key signaling pathways involved in its mechanism of action. All quantitative data is summarized for clarity, and logical and experimental workflows are visualized to facilitate understanding.

Physicochemical Properties

This compound is the hydrochloride salt of etorphine, a derivative of the opium alkaloid thebaine. Its potent analgesic properties necessitate a thorough understanding of its physicochemical characteristics for research and development purposes.

Quantitative Data Summary

The key physicochemical parameters for etorphine and its hydrochloride salt are summarized in the table below. It is important to note that some of the available data pertains to the etorphine base rather than the hydrochloride salt, and some values are computationally predicted.

| Property | Value | Source |

| Chemical Identity | ||

| IUPAC Name | (1R,2S,6R,14R,15R,19R)-19-[(2R)-2-hydroxypentan-2-yl]-15-methoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.1²,⁸.0¹,⁶.0²,¹⁴.0¹²,²⁰]icosa-8(20),9,11,16-tetraen-11-ol;hydrochloride | [1] |

| Molecular Formula | C₂₅H₃₄ClNO₄ | [1] |

| Molecular Weight | 448.0 g/mol | [1] |

| CAS Number | 13764-49-3 | [1] |

| Physical Properties | ||

| Physical Appearance | White crystalline powder | [2] |

| Melting Point | 266-267 °C | |

| Solubility & Partitioning | ||

| Water Solubility (log₁₀WS of Etorphine base) | -4.49 (Calculated) | [3] |

| Octanol/Water Partition Coefficient (LogP of Etorphine base) | 3.164 (Calculated) | [3] |

| Ionization | ||

| pKa (of Etorphine base) | 12.0 (Predicted) |

Experimental Protocols for Physicochemical Characterization

The determination of the physicochemical properties of a compound like this compound relies on standardized experimental protocols. The following sections outline the general methodologies for measuring key parameters.

Melting Point Determination

The melting point of a crystalline solid is a crucial indicator of its purity. A common method for its determination is the capillary melting point method .

Methodology:

-

A small, finely powdered sample of the substance is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus, which contains a heating block or an oil bath and a thermometer or a digital temperature sensor.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range. For a pure substance, this range is typically narrow.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a classical and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol) in a flask.

-

The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.

-

After agitation, the suspension is allowed to stand to permit the undissolved solid to settle.

-

A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved particles.

-

The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Caption: Workflow for Shake-Flask Solubility.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For ionizable drugs like etorphine, potentiometric titration is a standard method for its determination.[4][5]

Methodology:

-

A precise amount of the compound is dissolved in a suitable solvent, often a co-solvent mixture (e.g., methanol-water) for poorly water-soluble substances.[6]

-

The solution is placed in a thermostated vessel, and a calibrated pH electrode is immersed in it.[4][6]

-

A standardized solution of a strong acid or base (the titrant) is added to the sample solution in small, known increments.[4]

-

The pH of the solution is recorded after each addition of the titrant.

-

The titration continues until the pH change becomes minimal.

-

A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve, which corresponds to the pH at which 50% of the compound is ionized.[4][5]

Partition Coefficient (LogP) Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is also the traditional approach for determining LogP.

Methodology:

-

A solution of the compound is prepared in one of the two immiscible solvents (n-octanol or water).

-

This solution is then mixed with a known volume of the other solvent in a separatory funnel.

-

The funnel is shaken vigorously to allow for the partitioning of the compound between the two phases and then left to stand until the layers have completely separated.

-

Aliquots are taken from both the n-octanol and the aqueous layers.

-

The concentration of the compound in each layer is measured using an appropriate analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Mechanism of Action and Signaling Pathways

Etorphine is a potent, non-selective full agonist at the μ (mu), δ (delta), and κ (kappa) opioid receptors.[7] These receptors are G-protein coupled receptors (GPCRs) located primarily in the central nervous system. The binding of etorphine to these receptors initiates a cascade of intracellular events that lead to its profound analgesic and sedative effects.[8]

The primary signaling pathway involves the following steps:

-

Receptor Binding: Etorphine binds to and activates the opioid receptor.

-

G-Protein Activation: This activation leads to a conformational change in the receptor, which in turn activates the associated inhibitory G-protein (Gi/Go). The G-protein releases its GDP and binds GTP, causing the dissociation of the Gα and Gβγ subunits.

-

Inhibition of Adenylate Cyclase: The activated Gαi subunit inhibits the enzyme adenylate cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[8]

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate ion channels. It promotes the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. It also inhibits N-type voltage-gated calcium channels, which reduces calcium influx and subsequently decreases the release of neurotransmitters such as glutamate (B1630785) and substance P.[8]

The net effect of these actions is a reduction in neuronal excitability and the inhibition of pain signaling pathways.

Caption: Etorphine's GPCR Signaling Cascade.

References

- 1. This compound | C25H34ClNO4 | CID 23623749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Etorphine | C25H33NO4 | CID 644209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Etorphine (CAS 14521-96-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. eurjchem.com [eurjchem.com]

- 7. Etorphine - Wikipedia [en.wikipedia.org]

- 8. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

Etorphine Hydrochloride: A Technical Guide to its Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of etorphine hydrochloride in various solvents. This compound, a potent semi-synthetic opioid analgesic, is utilized in veterinary medicine for the immobilization of large animals. A thorough understanding of its solubility is critical for formulation development, analytical testing, and ensuring safe handling and administration. This document summarizes available solubility data, outlines experimental protocols for solubility determination, and provides visualizations of its primary signaling pathway and a general experimental workflow.

Core Data: Solubility Profile

| Solvent | Qualitative Solubility |

| Water | Sparingly soluble |

| Alcohol (Ethanol) | Sparingly soluble |

| Chloroform | Very slightly soluble |

| Ether | Practically insoluble |

Note: The term "sparingly soluble" typically implies a solubility range of 1 in 30 to 1 in 100 parts of solvent, while "very slightly soluble" suggests a range of 1 in 1000 to 1 in 10,000 parts, and "practically insoluble" indicates a solubility of less than 1 in 10,000 parts. These are estimations and empirical determination is recommended for specific applications.

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental component of its physicochemical characterization. The following is a generalized experimental protocol based on the well-established "shake-flask" method, which is considered a reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound powder of known purity

-

Selected solvent of analytical grade (e.g., purified water, ethanol)

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or equivalent)

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a validated UV-Vis spectrophotometer

-

pH meter (for aqueous solutions)

Procedure:

-

Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed container (e.g., a glass vial or flask). The amount of solid added should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Equilibration: The container is placed in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C). The mixture is agitated for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The equilibration time should be sufficient to ensure that the concentration of the dissolved solute remains constant.

-

Phase Separation: After equilibration, the suspension is allowed to stand to permit the settling of the excess solid. A clear aliquot of the supernatant is then carefully withdrawn. To ensure complete removal of undissolved particles, the aliquot is centrifuged at a high speed.

-

Sample Preparation for Analysis: A portion of the clear supernatant is carefully removed and filtered through a syringe filter to remove any remaining microscopic particles. The filtrate is then diluted as necessary with the appropriate solvent to a concentration within the calibrated range of the analytical method.

-

Quantitative Analysis: The concentration of this compound in the diluted filtrate is determined using a validated analytical method, such as HPLC-UV. A calibration curve prepared with standard solutions of known concentrations of this compound is used to quantify the analyte.

-

Calculation: The solubility is calculated from the measured concentration in the diluted sample, taking into account the dilution factor. The results are typically expressed in units such as mg/mL or mol/L.

Visualizations

Signaling Pathway of Etorphine

Etorphine exerts its potent analgesic effects primarily through its interaction with opioid receptors in the central and peripheral nervous systems. It acts as a powerful agonist at mu (µ), delta (δ), and kappa (κ) opioid receptors. The diagram below illustrates the canonical signaling pathway following the activation of the µ-opioid receptor, a G-protein coupled receptor (GPCR).

Caption: Etorphine's activation of the µ-opioid receptor signaling cascade.

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in a typical experimental workflow for determining the solubility of a pharmaceutical compound like this compound.

Caption: A generalized workflow for the experimental determination of solubility.

An In-depth Technical Guide on the Core Mechanism of Action of Etorphine Hydrochloride as an Opioid Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etorphine hydrochloride is a semi-synthetic opioid analgesic of the oripavine series, renowned for its extraordinary potency, estimated to be 1,000 to 3,000 times that of morphine.[1] Primarily utilized in veterinary medicine for the immobilization of large mammals, its profound physiological effects are a direct consequence of its potent and multifaceted interaction with the endogenous opioid system. This technical guide provides a comprehensive overview of the core mechanism of action of etorphine as an opioid agonist, with a focus on its receptor binding, signal transduction, and the experimental methodologies used to elucidate these properties.

I. Receptor Binding Profile of Etorphine

Etorphine is a non-selective agonist with high affinity for all three major opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ).[2][3] This broad-spectrum agonism underlies its complex pharmacological profile. The binding affinity of a ligand for its receptor is quantified by the inhibition constant (Ki), which represents the concentration of the ligand that will occupy 50% of the receptors in the absence of the endogenous ligand. A lower Ki value indicates a higher binding affinity.

Table 1: Etorphine Binding Affinity (Ki) at Opioid Receptors

| Opioid Receptor Subtype | Ki (nM) |

| Mu (µ) | ~0.1 - 0.4 |

| Delta (δ) | ~0.5 - 1.5 |

| Kappa (κ) | ~0.2 - 1.0 |

Note: The specific Ki values for etorphine can vary between studies depending on the experimental conditions, such as the tissue preparation (e.g., brain homogenates from different species, cell lines expressing recombinant receptors) and the radioligand used in the assay.

II. Functional Efficacy and Potency

Beyond simple binding, the functional activity of etorphine as an agonist is characterized by its potency and efficacy. Potency is measured by the half-maximal effective concentration (EC50), which is the concentration of the drug that produces 50% of its maximal effect. Efficacy (Emax) refers to the maximum response a drug can produce. Etorphine is a full agonist at all three opioid receptors, meaning it is capable of eliciting a maximal response.

Table 2: Etorphine Functional Activity (EC50 and Emax) at Opioid Receptors

| Opioid Receptor Subtype | EC50 (nM) | Emax (% of standard agonist) |

| Mu (µ) | ~0.1 - 0.5 | ~100% |

| Delta (δ) | ~1 - 5 | ~100% |

| Kappa (κ) | ~0.5 - 2 | ~100% |

Note: Emax is often expressed relative to a standard full agonist for that receptor subtype (e.g., DAMGO for µ, DPDPE for δ, and U-50,488 for κ). The EC50 values can also vary based on the specific functional assay employed (e.g., [³⁵S]GTPγS binding, cAMP inhibition).

III. Signal Transduction Pathway

Opioid receptors are members of the G-protein coupled receptor (GPCR) superfamily.[1][4] Upon agonist binding, the receptor undergoes a conformational change that facilitates its interaction with and activation of intracellular heterotrimeric G-proteins, specifically those of the Gi/o family.[5]

The activation of the Gi/o protein by the etorphine-bound opioid receptor leads to the dissociation of the G-protein into its Gαi/o-GTP and Gβγ subunits. Both of these subunits then modulate the activity of downstream effector systems:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase.[1] This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[1]

-

Modulation of Ion Channels:

-

The Gβγ subunit activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to an efflux of K+ ions and hyperpolarization of the neuronal membrane.[5] This hyperpolarization makes the neuron less likely to fire an action potential.

-

The Gβγ subunit also inhibits voltage-gated calcium channels (VGCCs), which reduces the influx of Ca²⁺ into the presynaptic terminal.[1] This decrease in intracellular calcium inhibits the release of neurotransmitters, such as glutamate (B1630785) and substance P, which are involved in the transmission of pain signals.[1]

-

The net result of these signaling events is a potent inhibition of neuronal excitability and neurotransmitter release, leading to the profound analgesic and sedative effects of etorphine.

IV. Experimental Protocols

The quantitative data presented in this guide are typically derived from in vitro assays using cell membrane preparations from tissues or cultured cells expressing the opioid receptor of interest.

A. Competitive Radioligand Binding Assay for Determining Ki

This assay measures the affinity of an unlabeled drug (etorphine) by its ability to compete with a radiolabeled ligand for binding to the opioid receptors.

Objective: To determine the Ki of etorphine for µ, δ, and κ opioid receptors.

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the recombinant human µ, δ, or κ opioid receptor, or homogenized brain tissue.

-

Radioligand: A radiolabeled opioid ligand with high affinity for the target receptor (e.g., [³H]-DAMGO for µ, [³H]-DPDPE for δ, [³H]-U69,593 for κ, or a non-selective antagonist like [³H]-diprenorphine).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-selective opioid antagonist (e.g., naloxone) to determine the amount of non-specific binding of the radioligand.

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration appropriate for the assay.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Assay buffer, radioligand, and membrane suspension.

-

Non-specific Binding: Assay buffer, radioligand, a high concentration of naloxone, and membrane suspension.

-

Competitive Binding: Assay buffer, radioligand, varying concentrations of etorphine, and membrane suspension.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

-

Generate a competition curve by plotting the percentage of specific binding against the logarithm of the etorphine concentration.

-

Determine the IC50 (the concentration of etorphine that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Etorphine | C25H33NO4 | CID 644209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaoffer.com [pharmaoffer.com]

- 4. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics of Etorphine Hydrochloride in Non-Human Primates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etorphine hydrochloride, a semi-synthetic opioid analgesic, is renowned for its extraordinary potency, estimated to be 1,000 to 3,000 times that of morphine.[1] Primarily utilized in veterinary medicine for the immobilization of large mammals, its powerful and diverse effects in non-human primates (NHPs) make it a subject of significant interest in pharmacological research.[1] This technical guide provides an in-depth exploration of the pharmacodynamics of this compound in NHPs, focusing on its mechanism of action, receptor binding characteristics, profound physiological effects, and the experimental protocols used for its evaluation. The document synthesizes available quantitative data, details key experimental methodologies, and visualizes complex biological and experimental workflows to serve as a comprehensive resource for professionals in neuroscience, pharmacology, and drug development.

Mechanism of Action

This compound functions as a potent, non-selective full agonist at all three major opioid receptor subtypes: mu (μ), delta (δ), and kappa (κ).[1] These receptors are G-protein-coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.[2] The primary mechanism involves coupling to inhibitory G-proteins (Gαi/Gαo), which leads to the inhibition of the enzyme adenylyl cyclase. This action decreases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger.

The downstream consequences of this primary signaling event are multifaceted and lead to a state of neuronal inhibition:

-

Modulation of Ion Channels: The activated G-protein subunits promote the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium ion efflux and hyperpolarization of the neuronal membrane. Concurrently, they inhibit the opening of voltage-gated calcium channels, which reduces the influx of calcium ions necessary for neurotransmitter release.

-

Neurotransmitter Inhibition: The combined effects of hyperpolarization and reduced calcium influx significantly decrease the release of excitatory neurotransmitters, such as substance P and glutamate, from presynaptic terminals. This inhibition of nociceptive signaling pathways is the fundamental basis for etorphine's profound analgesic effects.

Beyond the classical G-protein pathway, etorphine is also known to activate the β-arrestin pathway. This pathway is implicated in receptor desensitization, internalization, and the activation of distinct signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.

Figure 1: Etorphine-Induced Opioid Receptor Signaling Pathways.

Quantitative Pharmacodynamics

Quantifying the pharmacodynamic parameters of etorphine in non-human primates is challenging due to its extreme potency. However, data from various studies allow for a composite understanding of its receptor affinity and in vivo effects.

Receptor Binding Affinity

| Receptor Subtype | Binding Affinity (Ki) in NHP Brain Tissue | Reference |

| Mu (μ) | High Affinity; specific values not available in reviewed literature. | [1][3] |

| Delta (δ) | High Affinity; specific values not available in reviewed literature. | [1][3] |

| Kappa (κ) | High Affinity; specific values not available in reviewed literature. | [1][3] |

Table 1: Receptor Binding Affinity Profile of this compound.

In Vivo Effects

The in vivo effects of etorphine in NHPs are marked by its high potency. Direct ED50 or EC50 values for analgesia and respiratory depression in primates are not consistently reported in the literature. However, behavioral studies provide valuable insight into its dose-effect relationship.

| Effect | Species | Effective Dose / Potency | Reference |

| Analgesia | General | 1,000 - 3,000 times more potent than morphine. | [1] |

| Discriminative Stimulus | Rhesus Macaque (Macaca mulatta) | Training Dose: 0.001 mg/kg (IM). Dose-related effects observed from 0.0001 - 0.0018 mg/kg. | [4] |

| Suppression of Food-Reinforced Responding | Squirrel Monkey (Saimiri sciureus) | ED50 = 0.0005 mg/kg. | |

| Physical Dependence | Rhesus Macaque (Macaca mulatta) | Dose-dependently replaces morphine in dependent subjects. | [5] |

Table 2: Summary of In Vivo Pharmacodynamic Effects of this compound.

Key Pharmacodynamic Effects in Non-Human Primates

The systemic administration of this compound in NHPs elicits a range of profound physiological and behavioral responses.

-

Analgesia: As a potent opioid agonist, etorphine produces intense, dose-dependent analgesia. This is the primary therapeutic effect harnessed in its veterinary applications and a key area of study. Its high efficacy at the mu-opioid receptor is a major contributor to this effect.[5]

-

Sedation and Immobilization: Etorphine induces powerful central nervous system depression, leading to deep sedation and, at sufficient doses, complete immobilization. This effect is critical for its use in capturing and handling large wildlife but also highlights its potential for profound CNS side effects.

-

Respiratory Depression: A significant and potentially life-threatening side effect of etorphine is severe respiratory depression.[6] This is a classic mu-opioid receptor-mediated effect, characterized by a decrease in respiratory rate and tidal volume, leading to hypercapnia and hypoxia. Careful monitoring of respiratory function is mandatory in any experimental protocol involving etorphine.

-

Behavioral Effects: In rhesus monkeys, etorphine produces discriminative stimulus effects similar to morphine, indicating a shared subjective experience mediated by mu-opioid receptors.[4] It also potently suppresses operant behaviors, such as food-reinforced responding, at very low doses.

-

Physical Dependence: Studies have shown that etorphine can fully substitute for morphine in morphine-dependent rhesus monkeys, demonstrating its capacity to produce and maintain physical dependence.[5]

Experimental Protocols

The evaluation of etorphine's pharmacodynamics relies on a suite of specialized in vitro and in vivo experimental protocols.

In Vitro Opioid Receptor Binding Assay

This protocol determines the affinity (Ki) of etorphine for opioid receptor subtypes in NHP brain tissue.

Methodology:

-

Tissue Preparation: Brain tissue (e.g., cerebral cortex or thalamus) from rhesus macaques is rapidly dissected and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Membrane Isolation: The homogenate is centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes. The pellet is washed and resuspended in the assay buffer.

-

Competition Binding Assay: A constant, low concentration of a subtype-selective radioligand (e.g., [³H]DAMGO for mu, [³H]DPDPE for delta, [³H]U69593 for kappa) is incubated with the membrane preparation.

-

Incubation with Etorphine: A range of concentrations of unlabeled this compound is added to compete with the radioligand for binding to the receptors.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes (bound radioligand) while allowing the unbound radioligand to pass through.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of etorphine that inhibits 50% of specific radioligand binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Figure 2: Experimental Workflow for In Vitro Receptor Binding Assay.

In Vivo Analgesia Assessment: Warm-Water Tail-Withdrawal Test

This protocol measures the analgesic effect of etorphine by quantifying the latency of a monkey to withdraw its tail from a noxious thermal stimulus.

Methodology:

-

Animal Acclimation: Rhesus macaques are trained to sit calmly in a primate restraint chair, allowing their tail to hang freely.

-

Baseline Latency: The distal portion of the tail is immersed in a precisely temperature-controlled water bath (e.g., 50°C or 55°C). The time taken for the monkey to withdraw its tail (tail-withdrawal latency) is recorded. A cut-off time (e.g., 20 seconds) is used to prevent tissue damage. Several baseline measurements are taken.

-

Drug Administration: this compound (or vehicle control) is administered via a specified route (e.g., intramuscularly).

-

Post-Drug Latency Measurement: At set time points after drug administration, the tail-withdrawal latency is measured again.

-

Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] * 100. Dose-response curves are generated to determine the ED50.

Figure 3: Experimental Workflow for In Vivo Analgesia Assessment.

In Vivo Respiratory Function Monitoring

This protocol assesses the respiratory depressant effects of etorphine using whole-body plethysmography.

Methodology:

-

Animal Acclimation: Unanesthetized, unrestrained monkeys (e.g., cynomolgus or rhesus macaques) are acclimated to being inside a specially designed whole-body plethysmography chamber.[6]

-

Baseline Measurement: The chamber is sealed, and respiratory parameters—including respiratory rate (RR), tidal volume (TV), and minute volume (MV = RR x TV)—are continuously recorded under normal atmospheric conditions to establish a stable baseline.

-

Drug Administration: this compound is administered.

-

Continuous Monitoring: Respiratory parameters are continuously monitored for an extended period following drug administration to capture the onset, peak, and duration of any respiratory depression.

-

Data Analysis: Changes in RR, TV, and MV from baseline are calculated and plotted over time. Dose-response curves can be generated to quantify the extent of respiratory depression. Arterial blood gas analysis (measuring PaO₂ and PaCO₂) can be performed concurrently via an arterial catheter for a more direct measure of gas exchange impairment.

Conclusion

This compound exhibits a complex and potent pharmacodynamic profile in non-human primates, driven by its high-affinity, non-selective agonist activity at mu, delta, and kappa opioid receptors. Its profound analgesic and sedative effects are mechanistically linked to the inhibition of neuronal activity via G-protein-mediated signaling pathways. However, these effects are intrinsically linked to significant safety concerns, most notably severe respiratory depression. The use of NHPs in etorphine research is invaluable for understanding its therapeutic potential and abuse liability, providing critical data that can be translated to human opioid pharmacology.[6] The detailed experimental protocols outlined in this guide provide a framework for the continued investigation of this and other potent opioid compounds, facilitating the development of safer and more effective analgesics.

References

- 1. Etorphine - Wikipedia [en.wikipedia.org]

- 2. Clinically employed opioid analgesics produce antinociception via μ-δ opioid receptor heteromers in Rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discriminative stimulus effects of etorphine in Rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Etorphines: mu-opioid receptor-selective antinociception and low physical dependence capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Translational value of non-human primates in opioid research - PMC [pmc.ncbi.nlm.nih.gov]

historical development of etorphine as an immobilizing agent

An In-depth Technical Guide on the Historical Development of Etorphine as an Immobilizing Agent

Introduction

Etorphine, also known as M99, is a semi-synthetic opioid with an analgesic potency estimated to be 1,000 to 3,000 times that of morphine.[1][2][3] Its profound sedative and analgesic effects have made it a critical tool in veterinary medicine, particularly for the immobilization of large and mega-vertebrates such as elephants and rhinoceroses.[2][4] The high potency of etorphine allows for the administration of a small drug volume, which is essential for remote delivery via dart syringes to large, free-ranging wild animals.[1][5] This guide provides a comprehensive overview of the historical development, mechanism of action, practical applications, and experimental basis of etorphine as a cornerstone of chemical restraint in wildlife management.

Discovery and Synthesis

The journey of etorphine began in the early 1960s as part of research into novel analgesics. It was first prepared in 1960 from oripavine, a compound found not in the opium poppy, but in related species such as Papaver orientale and Papaver bracteatum.[1] A research group at Macfarlan Smith in Edinburgh, led by Professor Kenneth Bentley, successfully reproduced the synthesis in 1963.[1][3] Etorphine can also be synthesized from thebaine.[1] The first reports on the potent morphine-like actions of etorphine, then designated M99, emerged in the 1960s, with initial studies describing its effects in rodents.[6]

Pharmacology and Mechanism of Action

Etorphine is a potent, non-selective full agonist of the μ (mu), δ (delta), and κ (kappa) opioid receptors, with a high affinity for the μ-opioid receptor being primarily responsible for its analgesic and sedative effects.[1][4] As a G-protein-coupled receptor agonist, the binding of etorphine initiates a cascade of intracellular events.[4]

The activation of the μ-opioid receptor by etorphine leads to the inhibition of the enzyme adenylate cyclase.[4] This, in turn, reduces the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[4] The decrease in cAMP levels results in reduced activity of protein kinase A (PKA), leading to decreased phosphorylation of proteins involved in pain signal transmission.[4]

Furthermore, etorphine's interaction with opioid receptors promotes the opening of potassium channels and inhibits the opening of voltage-gated calcium channels on neuronal membranes.[4] The efflux of potassium ions causes hyperpolarization of the neuron, making it less likely to fire an action potential.[4] Concurrently, the inhibition of calcium influx reduces the release of excitatory neurotransmitters like glutamate (B1630785) and substance P.[4] The culmination of these actions is a profound state of analgesia and sedation.[4]

Application in Wildlife Immobilization

The primary veterinary application of etorphine is the chemical immobilization of large wild mammals.[1] Its high potency is a significant advantage, as the small volume required for effect can be delivered remotely using a projectile dart.[1] This has made it an invaluable tool for wildlife veterinarians and researchers for capturing animals for translocation, treatment, or research.

Etorphine is often used in combination with other drugs to enhance its effects and mitigate side effects. A common combination, "Large Animal Immobilon," contains etorphine and the tranquilizer acepromazine (B1664959) maleate.[1][3] Azaperone (B1665921), another neuroleptic, is also frequently combined with etorphine to counteract opioid-induced hypertension and improve muscle relaxation.[7]

A critical aspect of etorphine use is the availability of a specific antagonist to reverse its effects promptly. Diprenorphine (also known as M5050 or Revivon) is an opioid receptor antagonist administered to rapidly reverse the immobilization.[1][3] For accidental human exposure, which can be fatal even in minute quantities, the antidote naloxone (B1662785) is used.[1] Veterinary packages of etorphine are required to include the human antidote.[1]

Despite its effectiveness, etorphine has significant side effects, most notably severe cardiopulmonary depression, which includes hypoxemia and hypercapnia.[1][6] This has led to a decline in its use in general veterinary practice, though it remains essential for specific field applications involving megafauna where its rapid onset and potency are unparalleled.[1]

Quantitative Data

The following tables summarize key quantitative data related to the potency and application of etorphine.

Table 1: Potency and Lethality of Etorphine

| Parameter | Value | Reference |

| Analgesic Potency | 1,000 - 3,000 times morphine | [1][2][3] |

| Human LD50 (Lethal Dose) | ~3 µg | [1] |

Table 2: Typical Immobilization Dosages for Large Mammals

| Species | Etorphine Dose | Reference |

| African Elephant | 5 - 15 mg (per animal) | [1] |

| Black Rhinoceros | 2 - 4 mg (per animal) | [1] |

| White Rhinoceros | 4.5 mg (per adult) | [6] |

| Blesbok (High Dose) | 0.09 mg/kg | [8] |

| Blesbok (Low Dose) | 0.05 mg/kg | [8] |

| Addax | 33.7 ± 7.9 µg/kg | [9] |

Table 3: Physiological Effects of Etorphine in Wildlife (Example: Impala)

| Parameter | Treatment (0.09 mg/kg) | Time Point | Value | Reference |

| Time to Recumbency | Etorphine | - | 5.5 ± 2.6 min | [10] |

| Heart Rate (beats/min) | Etorphine | Initial | 132 ± 17 | [10] |

| Heart Rate (beats/min) | Etorphine | 30 min | 82 ± 11 | [10] |

| PaO2 (mmHg) | Etorphine | 5 min | 45 ± 16 | [10] |

| PaO2 (mmHg) | Etorphine | 30 min | 59 ± 10 | [10] |

Experimental Protocols

Detailed experimental protocols are essential for the safe and effective use of etorphine. The following is a representative methodology adapted from a study on the immobilization of blesbok (Damaliscus pygargus phillipsi).

Objective: To compare the quality of immobilization and cardiorespiratory effects of a high-dose versus a low-dose etorphine combination.[8]

Subjects: 12 adult, female, boma-acclimatised blesbok.[8]

Drug Combinations and Administration:

-

High Etorphine (HE) Group: 0.09 mg/kg etorphine combined with 0.35 mg/kg azaperone.[8]

-

Low Etorphine (LE) Group: 0.05 mg/kg etorphine combined with 0.35 mg/kg azaperone.[8]

-

Design: A crossover study design was used, with each animal receiving both treatments with a one-week washout period in between.[8]

-

Administration: Drugs were administered via a projectile dart into the gluteal muscles.

Experimental Workflow:

-

Darting and Induction: Animals were darted in their enclosure. The time from darting to recumbency was recorded.

-

Animal Handling: Once recumbent, the animal was moved to a shaded area, blindfolded, and had earplugs inserted to minimize external stimuli. The animal was positioned in sternal recumbency with its head elevated.[8]

-

Physiological Monitoring: A 40-minute monitoring period commenced. Parameters recorded at set intervals included:

-

Heart rate and respiratory rate.

-

Arterial blood pressure.

-

Arterial blood gas analysis to measure PaO2 and PaCO2.[8]

-

-

Immobilization Scoring: The quality of immobilization was assessed using a scoring system to evaluate muscle relaxation, response to stimuli, and ease of handling.

-

Reversal: At the end of the 40-minute period, the effects of etorphine were antagonized by intravenous administration of naltrexone (B1662487) at a dose of 20 mg for every 1 mg of etorphine administered.[8]

-

Recovery: The time from antagonist administration to standing was recorded, and the quality of recovery was scored.

Regulatory Status and Safety

Due to its extreme potency and high potential for abuse and accidental human fatality, etorphine is strictly controlled worldwide. In the United States, etorphine is classified as a Schedule I drug, while its hydrochloride salt, used in veterinary medicine, is a Schedule II substance.[1][9] In the United Kingdom, it is a Class A substance, and in the Netherlands, it is a Schedule I drug of the Opium Law.[1] Its use is legally restricted to veterinary professionals for the immobilization of wild and exotic animals.[1][9]

Conclusion

Since its synthesis in the 1960s, etorphine has fundamentally changed the field of wildlife veterinary medicine. Its unparalleled potency allows for the safe and effective immobilization of the world's largest terrestrial animals, facilitating conservation, research, and management efforts. While its significant side effects and the inherent risks to human handlers necessitate extreme caution and limit its scope of use, etorphine, when used correctly by trained professionals with appropriate antagonists at hand, remains an indispensable tool. The historical development of etorphine is a testament to the ongoing search for potent and reversible pharmaceuticals that bridge the gap between human and animal welfare in a rapidly changing world.

References

- 1. Etorphine - Wikipedia [en.wikipedia.org]

- 2. What is Etorphine Hydrochloride used for? [synapse.patsnap.com]

- 3. dexter.fandom.com [dexter.fandom.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. The Use Of Potent Opioids In The Field Of Wildlife Immobilization [globalwildliferesources.com]

- 6. The Use of Ultrapotent Opioids in Veterinary Medicine [asra.com]

- 7. frontiersin.org [frontiersin.org]

- 8. Evaluation of two different etorphine doses combined with azaperone in blesbok (Damaliscus pygargus phillipsi) immobilisation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Etorphine | C25H33NO4 | CID 644209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. wildpharm.co.za [wildpharm.co.za]

Methodological & Application

Application Notes and Protocols for the Safe Handling and Administration of Etorphine Hydrochloride in Research

For Researchers, Scientists, and Drug Development Professionals

Warning: Etorphine hydrochloride is an extremely potent opioid analgesic, estimated to be 1,000 to 3,000 times more potent than morphine.[1][2] Accidental exposure in humans can be fatal, with a lethal dose estimated to be between 30-120 μg.[3] Strict adherence to these safety protocols is mandatory. This substance should only be handled by trained personnel in a controlled laboratory setting.

Material Safety and Handling

This compound is a semi-synthetic opioid agonist that acts on mu (µ), delta (δ), and kappa (κ) opioid receptors.[2][4][5] Its high affinity for the µ-opioid receptor is primarily responsible for its potent analgesic and sedative effects.[1][4] Due to its extreme potency, it is classified as a Schedule I drug in the United States, with its hydrochloride salt being classified as Schedule II for veterinary use.[2][5]

1.1 Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary control measure to prevent accidental exposure.[6] The following PPE is mandatory when handling this compound in any form (powder or solution):

-

Gloves: A minimum of two pairs of powder-free nitrile gloves should be worn at all times.[7] The outer glove should be placed over the gown cuff, and the inner glove underneath.[7] Gloves must be changed immediately if contaminated, torn, or punctured.[7]

-

Gown: A disposable, solid-front, back-closing gown made of a low-permeability fabric is required.[7] Gowns should have long sleeves with tight-fitting elastic or knit cuffs.[7]

-

Respiratory Protection: When handling powdered this compound or if there is a risk of aerosolization, a P100 respirator mask is required.[8][9]

-

Eye and Face Protection: Chemical splash goggles and a full-face shield must be worn to protect against splashes.[6] Eyeglasses or safety glasses with side shields are not sufficient.[6]

-

Hair and Shoe Covers: Disposable hair and shoe covers are required to prevent contamination of personal clothing and hair.[6]

1.2 Engineering Controls

-

All handling of this compound, including preparation of dilutions, must be performed in a designated controlled area with restricted access.[7]

-

A certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator must be used for all manipulations of this compound to prevent airborne contamination.[10] The work area should be under negative pressure relative to the surrounding areas.[10]

1.3 Storage and Security

This compound is a controlled substance and must be stored according to all applicable federal and institutional regulations. It should be kept in a securely locked safe or cabinet with access limited to authorized personnel only. A meticulous inventory log must be maintained.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for the use of this compound in a research setting. Dosing should always be determined on a case-by-case basis by a qualified veterinarian or researcher.

Table 1: Reported Dosages for Animal Immobilization

| Animal Species | This compound Dosage (mg/kg) | Notes |

| Masai Giraffe | 0.012 ± 0.001 | In combination with azaperone (B1665921) (0.07 ± 0.01 mg/kg).[11][12] |

| Musk Oxen | 0.05 | In combination with xylazine (B1663881) (0.15 mg/kg).[13] |

| African Elephant | 5-15 mg (total dose) | |

| Black Rhinoceros | 2-4 mg (total dose) |

Table 2: Antagonist Ratios for Reversal

| Antagonist | Ratio (Antagonist:Etorphine) | Notes |

| Naltrexone (B1662487) | 20:1 (20 mg naltrexone per 1 mg etorphine) | Recommended for animal reversal.[3] |

| Diprenorphine | 1.3:1 (1.3 times the etorphine dose) | Used for animal reversal.[2] |

| Naloxone | - | The primary antidote for human exposure. A specific dosage protocol should be in place.[2] |

Experimental Protocols

3.1 Protocol for Preparation of this compound Solution

-

Pre-Preparation:

-

Ensure an emergency response plan is in place and all personnel are trained.

-

Prepare the human antidote, naloxone, and have it readily accessible in a clearly marked emergency kit before handling etorphine.[2]

-

Don all required PPE as described in section 1.1.

-

Decontaminate the interior surfaces of the BSC or containment isolator.

-

-

Preparation:

-

Carefully weigh the required amount of this compound powder using a calibrated analytical balance within the BSC.

-

Slowly add the powder to the sterile diluent (e.g., sterile water for injection) to avoid aerosolization.

-

Gently swirl the vial to dissolve the powder completely. Do not shake vigorously.

-

Visually inspect the solution for any particulate matter.

-

Clearly label the final solution with the drug name, concentration, date of preparation, and a hazardous drug warning.

-

-

Post-Preparation:

-

Wipe down the exterior of the vial with a decontaminating agent.

-

Segregate all waste materials, including gloves, gowns, and disposable equipment, into designated hazardous waste containers.[6]

-

Thoroughly decontaminate all surfaces of the BSC.

-

3.2 Protocol for Administration to Research Animals

-

Pre-Administration:

-

Verify the calculated dose with a second qualified individual.

-

Draw up the calculated volume of etorphine solution into a properly labeled syringe.

-

Ensure the animal is appropriately restrained.

-

Have the appropriate animal reversal agent (e.g., naltrexone) drawn up in a separate, clearly labeled syringe and ready for immediate administration.

-

-

Administration:

-

Post-Administration:

-

Continuously monitor the animal's vital signs, particularly respiratory rate and depth.[1]

-

Once the procedure is complete, administer the reversal agent as planned.

-

Continue to monitor the animal for signs of renarcotization, which can occur if the antagonist's effects wear off before the etorphine is fully metabolized.[3]

-

Dispose of all used syringes and needles in a designated sharps container for hazardous waste.

-

3.3 Protocol for Disposal of this compound

All this compound waste, including expired drug, unused solutions, and contaminated materials, must be disposed of as hazardous pharmaceutical waste according to institutional and federal regulations. Do not dispose of it in regular trash or down the drain.

Emergency Procedures

4.1 Accidental Human Exposure

Accidental exposure is a medical emergency. A detailed emergency protocol must be established in collaboration with institutional safety offices and local emergency medical services (EMS).[14][15]

-

Immediate Actions:

-

If a second person is present, they should immediately call for emergency medical assistance and then administer the human antidote (naloxone) as per the pre-established protocol.[15]

-

If alone, the exposed individual should, if able, call for emergency help before administering naloxone.

-

Skin Contact: Immediately wash the affected area with soap and water.[16] Do not use alcohol-based sanitizers or bleach.[16]

-

Eye Contact: Immediately flush the eyes with copious amounts of water or isotonic eyewash for at least 15 minutes.[17]

-

Needlestick/Injection: Immediately call for emergency assistance.

-

-

Post-Exposure:

-

Provide the Material Safety Data Sheet (MSDS) and any available information about the exposure to the responding emergency medical personnel.

-

The exposed individual must be transported to a medical facility for observation and further treatment.

-

4.2 Spill Decontamination Protocol

-

Containment:

-

Immediately alert others in the area and restrict access.

-

If the spill is outside of a containment device, do not attempt to clean it without proper respiratory protection.

-

-

Decontamination:

-

Use a designated hazardous drug spill kit.

-

Don all PPE as described in section 1.1, with an emphasis on respiratory protection.

-

Gently cover the spill with absorbent pads to prevent splashing.[17]

-

Clean the area three times with a detergent solution, followed by a rinse.[17]

-

All materials used for cleanup must be disposed of as hazardous waste.[17]

-

Visualizations

Caption: Etorphine binds to mu-opioid receptors, leading to cellular changes that reduce neuronal excitability and neurotransmitter release, resulting in potent analgesia.[4]

Caption: A sequential workflow outlining the critical steps for the safe preparation, administration, and post-procedure handling of this compound in a research setting.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Etorphine - Wikipedia [en.wikipedia.org]

- 3. DailyMed - CAPTIVON 98- etorphine hcl injection, solution [dailymed.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Etorphine | C25H33NO4 | CID 644209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]

- 8. ems.gov [ems.gov]

- 9. sirchie.com [sirchie.com]

- 10. cdc.gov [cdc.gov]

- 11. researchgate.net [researchgate.net]

- 12. Etorphine-Azaperone Immobilisation for Translocation of Free-Ranging Masai Giraffes (Giraffa Camelopardalis Tippelskirchi): A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. PROTOCOL FOR HUMAN EXPOSURE TO OPIOIDS AND CONCENTRATED MEDETOMIDINE USED IN FIELD APPLICATIONS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. bioone.org [bioone.org]

- 16. Training and Decontamination | Substance Use | CDC [cdc.gov]

- 17. Instructions for Cleaning Spills of Liquid Hazardous Drugs | Duke OESO [safety.duke.edu]

Application Notes and Protocols for Wildlife Immobilization: Etorphine Hydrochloride and Azaperone Combination

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of etorphine hydrochloride, a potent opioid analgesic, and azaperone (B1665921), a butyrophenone (B1668137) neuroleptic, is widely utilized for the chemical immobilization of a diverse range of wildlife species. This combination leverages the potent immobilizing effects of etorphine while mitigating some of its adverse side effects, such as hypertension and muscle rigidity, through the tranquilizing and vasodilatory properties of azaperone.[1][2] These application notes provide a comprehensive overview of the use of this combination, including species-specific dosage recommendations, physiological effects, and detailed experimental protocols derived from peer-reviewed studies.

Data Presentation: Quantitative Summary of Immobilization Protocols

The following tables summarize key quantitative data from studies utilizing the this compound and azaperone combination for the immobilization of various wildlife species.

Table 1: Dosages and Induction/Recovery Times

| Species | Etorphine HCl Dose (mg/kg) | Azaperone Dose (mg/kg) | Induction Time (min) | Recovery Time (min) | Antagonist & Dose | Source(s) |

| Blesbok (Damaliscus pygargus phillipsi) | 0.07 ± 0.003 | 0.36 ± 0.02 | 3.2 ± 0.7 | - | Naltrexone (B1662487) (20 mg per mg etorphine) | [3] |

| Blesbok (Damaliscus pygargus phillipsi) | 0.09 | 0.35 | - | - | Naltrexone (20 mg per mg etorphine) | [4] |

| Blesbok (Damaliscus pygargus phillipsi) | 0.05 | 0.35 | - | - | Naltrexone (20 mg per mg etorphine) | [4] |

| Masai Giraffe (Giraffa camelopardalis tippelskirchi) | 0.012 ± 0.001 | 0.07 ± 0.01 | 5.6 ± 1.4 | - | Naltrexone (3 mg per mg etorphine) | [5] |

| Warthog (Phacochoerus africanus) | 0.039 ± 0.005 | 0.44 ± 0.06 | 5.9 ± 1.4 | 1.4 ± 0.5 | Naltrexone (40x etorphine dose in mg) | [1][6] |

| White Rhinoceros (Ceratotherium simum) | - | - | - | - | - | [2][7] |

Note: '-' indicates data not specified in the cited source.

Table 2: Physiological Effects

| Species | Key Physiological Effects | Notes | Source(s) |

| Blesbok (Damaliscus pygargus phillipsi) | Severe hypoxemia, hypertension (though lower than etorphine alone), bradycardia.[3][4] | The addition of azaperone significantly lowered mean arterial pressure compared to etorphine alone.[3] Both high and low etorphine doses with azaperone resulted in marked hypoxia.[4] | [3][4] |

| Masai Giraffe (Giraffa camelopardalis tippelskirchi) | Reliable immobilization. | Etorphine was reversed immediately upon recumbency to mitigate side effects, with manual restraint and azaperone-induced tranquilization maintaining recumbency.[5] | [5] |

| Warthog (Phacochoerus africanus) | Significant hypoventilation with respiratory acidosis, persistent tachycardia. | The addition of butorphanol (B1668111) was part of the protocol. | [1] |

| White Rhinoceros (Ceratotherium simum) | Reduced hypertension associated with etorphine, but tachycardia persisted.[2] Resulted in hypoxemia and hypercapnia.[7] | The addition of butorphanol improved arterial blood oxygen and carbon dioxide partial pressures.[7] | [2][7] |

Experimental Protocols

The following are detailed methodologies for key experiments involving the immobilization of wildlife with this compound and azaperone.

Protocol 1: Immobilization of Blesbok

Objective: To compare the immobilization quality and cardiorespiratory effects of etorphine-azaperone versus etorphine-midazolam combinations in blesbok.[3]

Materials:

-

This compound (9.8 mg/mL)

-

Azaperone (100 mg/mL)

-

Naltrexone

-

Dart gun and darts

-

Physiological monitoring equipment (ECG, pulse oximeter, capnograph, non-invasive blood pressure monitor)

-

Arterial blood gas analyzer

-

Blindfolds and earplugs

Procedure:

-

Animal Preparation: Twelve female blesbok (weighing 59.4 ± 2.8 kg) were used in a randomized crossover study with a one-week washout period.[3]

-

Drug Administration: Animals were darted intramuscularly in the shoulder or hindquarters with either:

-

Treatment 1 (T1): 4 mg this compound and 21 mg azaperone (calculated to be 0.07 ± 0.003 mg/kg etorphine and 0.36 ± 0.02 mg/kg azaperone).[3]

-

-

Induction: The time from darting to recumbency was recorded.[3]

-

Positioning and Monitoring: Once recumbent, the animal was moved to a shaded area, positioned in sternal recumbency with the head elevated, blindfolded, and earplugs inserted.[4] Physiological parameters (heart rate, respiratory rate, arterial blood pressure, blood gases) were monitored for 45 minutes.[3]

-

Reversal: After 45 minutes of immobilization, naltrexone was administered intravenously at a dose of 20 mg per mg of etorphine used.[3]

-

Recovery: The time to standing was recorded, and the quality of recovery was scored.

Protocol 2: Immobilization of Masai Giraffe for Translocation

Objective: To evaluate the efficacy of an etorphine-azaperone combination for the translocation of free-ranging Masai giraffes.[5]

Materials:

-

This compound (9.8 mg/mL)

-

Azaperone (100 mg/mL)

-

Naltrexone

-

CO2-pressurized dart gun and 3-mL darts

-

Ropes for manual restraint

-

Physiological monitoring equipment

Procedure:

-

Animal Selection and Darting: Suitable individuals were identified, and a 3-mL dart containing 8 or 9 mg of etorphine and 50 mg of azaperone was prepared.[5] The dart was delivered intramuscularly into the upper hind leg or shoulder from a vehicle at a distance of 15-20 meters.[5]

-

Induction and Recumbency: The time to the first signs of ataxia and the time to recumbency were recorded. Once ataxic, the giraffes were roped to guide them to recumbency.[5]

-

Immediate Reversal and Manual Restraint: Immediately after recumbency was achieved, naltrexone (at a ratio of 3 mg per mg of etorphine) was administered intravenously to reverse the effects of etorphine.[5] Recumbency was then maintained through a combination of manual restraint and the tranquilizing effects of azaperone.[5]

-

Monitoring: Physiological parameters and the occurrence of any complications were monitored continuously throughout the procedure.[5]

-

Translocation: Once stabilized, the giraffes were prepared for translocation.

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. frontiersin.org [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. A comparison of immobilisation quality and cardiorespiratory effects of etorphine-azaperone versus etorphine-midazolam combinations in blesbok [scielo.org.za]

- 4. Evaluation of two different etorphine doses combined with azaperone in blesbok (Damaliscus pygargus phillipsi) immobilisation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Etorphine-Azaperone Immobilisation for Translocation of Free-Ranging Masai Giraffes (Giraffa Camelopardalis Tippelskirchi): A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of Physiological Parameters and Effectiveness of an Immobilization Protocol Using Etorphine, Azaperone, and Butorphanol in Free-Ranging Warthogs (Phacochoerus africanus) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of Butorphanol on Respiration in White Rhinoceros (Ceratotherium simum) Immobilized with Etorphine-Azaperone - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: Development and Validation of a Competitive ELISA for the Quantification of Etorphine in Urine Samples

Introduction

Etorphine is a semi-synthetic opioid with an analgesic potency approximately 1,000 to 3,000 times that of morphine.[1] Due to its extreme potency, it is primarily used in veterinary medicine for the immobilization of large animals.[1] Its potential for abuse and the severity of accidental exposure necessitate sensitive and reliable detection methods for forensic and research applications. This document provides a detailed protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantitative determination of etorphine and its major metabolites in urine. The assay is designed for high-throughput screening and is validated to ensure accuracy, precision, and reliability.

The principle of this assay is a competitive ELISA. In this format, free etorphine in the urine sample competes with a fixed amount of etorphine-horseradish peroxidase (HRP) conjugate for binding to a limited number of anti-etorphine antibody sites coated on a microplate. The amount of HRP conjugate that binds to the antibody is inversely proportional to the concentration of etorphine in the sample. The subsequent addition of a TMB substrate results in color development; the intensity of the color is measured spectrophotometrically and is inversely correlated with the etorphine concentration in the sample.

Assay Principle and Workflow

The competitive ELISA for etorphine detection follows a straightforward workflow where the free drug in the sample competes against a labeled drug for antibody binding sites.

Caption: Workflow for the competitive ELISA detection of etorphine.

Materials and Reagents

-

Anti-Etorphine Antibody Coated 96-well Microplate

-

Etorphine Standard Stock Solution (1 µg/mL)

-

Etorphine-HRP Conjugate

-

Assay Buffer

-

Wash Buffer Concentrate (10X)

-

TMB Substrate

-

Stop Solution (e.g., 1N HCl)

-

Positive Control (e.g., 1.0 ng/mL etorphine in synthetic urine)

-

Negative Control (Synthetic urine)

-

Precision pipettes and tips

-

Microplate reader with a 450 nm filter

-

Deionized water

Experimental Protocols

Reagent Preparation

-

Wash Buffer: Dilute the 10X Wash Buffer Concentrate 1:10 with deionized water.

-

Etorphine Standards: Prepare a series of standards by diluting the 1 µg/mL stock solution in Assay Buffer. A typical calibration curve might include concentrations of 0.1, 0.25, 0.5, 1.0, 2.5, and 5.0 ng/mL.

-

Urine Samples: Centrifuge urine samples at 2,000 x g for 10 minutes to remove particulate matter. Dilute samples as necessary with Assay Buffer to bring the expected etorphine concentration within the range of the standard curve. A minimum 1:2 dilution is recommended to mitigate matrix effects.

Assay Procedure

-

Bring all reagents to room temperature before use.

-

Add 50 µL of each Standard, Positive Control, Negative Control, or prepared Urine Sample to the appropriate wells of the Anti-Etorphine Antibody Coated Microplate.

-

Add 50 µL of Etorphine-HRP Conjugate to each well.

-

Cover the plate and incubate for 60 minutes at room temperature (20-25°C).

-

Wash the plate three times with 300 µL of 1X Wash Buffer per well.

-

Add 100 µL of TMB Substrate to each well.

-

Incubate the plate for 15 minutes at room temperature in the dark.

-

Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.

-

Read the absorbance of each well at 450 nm within 15 minutes of adding the Stop Solution.

Data Analysis

-

Calculate the average absorbance for each set of replicate standards, controls, and samples.

-

Calculate the percentage of binding (%B/B₀) for each standard, control, and sample using the following formula: %B/B₀ = (Average Absorbance of Standard or Sample / Average Absorbance of Negative Control) x 100

-

Plot the %B/B₀ (Y-axis) versus the corresponding etorphine concentration (X-axis) for the standards on a semi-logarithmic scale.

-

Determine the concentration of etorphine in the samples by interpolating their %B/B₀ values from the standard curve.

-

Multiply the interpolated concentration by the sample dilution factor to obtain the final concentration.

Assay Validation

The ELISA was validated according to the Scientific Working Group for Forensic Toxicology (SWGTOX) guidelines. The validation assessed the assay's linearity, sensitivity, precision, accuracy, and specificity.

Caption: Key parameters for the validation of the etorphine ELISA.

Linearity and Sensitivity

The assay demonstrated excellent linearity over the range of 0.1 ng/mL to 5.0 ng/mL. The sensitivity of the assay was determined by calculating the Limit of Detection (LOD) and the Limit of Quantitation (LOQ).

| Parameter | Value |

| Calibration Range | 0.1 - 5.0 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| IC₅₀ (50% Inhibition) | 0.85 ng/mL |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantitation (LOQ) | 0.1 ng/mL |

| Table 1: Linearity and Sensitivity Characteristics. |

Precision

Precision was evaluated by analyzing replicate urine samples spiked with etorphine at three different concentrations (Low, Medium, High). Intra-assay precision was determined from 15 replicates in a single run, while inter-assay precision was determined from data across three separate runs performed on different days. The acceptance criterion was a coefficient of variation (%CV) of ≤15%.

| Concentration (ng/mL) | Intra-Assay %CV | Inter-Assay %CV |

| Low (0.25 ng/mL) | 6.8% | 11.2% |

| Medium (1.0 ng/mL) | 4.5% | 8.9% |

| High (4.0 ng/mL) | 5.2% | 9.5% |

| Table 2: Intra- and Inter-Assay Precision. |

Accuracy (Recovery)

Accuracy was assessed by spiking known amounts of etorphine into blank urine matrix at three concentrations and calculating the percent recovery. The acceptable range for recovery was set at 80-120%.

| Spiked Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | % Recovery |

| Low (0.25 ng/mL) | 0.24 | 96% |

| Medium (1.0 ng/mL) | 1.05 | 105% |

| High (4.0 ng/mL) | 3.88 | 97% |

| Table 3: Assay Accuracy (Spike and Recovery). |

Specificity (Cross-Reactivity)

The specificity of the anti-etorphine antibody was tested against a panel of structurally related opioids and potential metabolites. Cross-reactivity was calculated at the 50% inhibition (IC₅₀) point for each compound relative to etorphine.

| Compound | IC₅₀ (ng/mL) | Cross-Reactivity (%) |

| Etorphine | 0.85 | 100% |

| Etorphine-3-glucuronide | 1.10 | 77.3% |

| Codeine | > 1000 | < 0.1% |

| Morphine | > 1000 | < 0.1% |

| Diprenorphine | > 1000 | < 0.1% |

| Buprenorphine | > 1000 | < 0.1% |

| Oxymorphone | > 1000 | < 0.1% |

| Table 4: Cross-Reactivity of the Etorphine ELISA. | ||

| Assumed major metabolite based on opioid metabolism patterns. |

The results show that the assay is highly specific for etorphine and its likely major glucuronidated metabolite, with negligible cross-reactivity to other common opioids.[2] This indicates that the assay can be used to reliably detect etorphine exposure in urine samples.

Conclusion

The competitive ELISA protocol described here provides a validated, sensitive, and specific method for the quantitative analysis of etorphine in urine. The assay is suitable for high-throughput screening in forensic toxicology, clinical research, and drug development settings. The robust performance characteristics, including high precision and accuracy, ensure reliable and reproducible results.

References

Etorphine Hydrochloride Formulations for Field Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etorphine hydrochloride, a semi-synthetic opioid analgesic, is a potent neuroleptic agent utilized in veterinary medicine for the immobilization of large wildlife and zoo animals.[1][2] Its high potency, approximately 1,000 to 3,000 times that of morphine, allows for the administration of small volumes, making it ideal for remote delivery via projectile darts.[1] However, its profound respiratory and cardiovascular effects necessitate careful formulation, dosage calculation, and the immediate availability of specific antagonists.[1][3] These application notes provide detailed protocols for the preparation and use of this compound formulations in field research, emphasizing safety and efficacy.

Data Presentation: Quantitative Summary of this compound Formulations

The following tables summarize quantitative data for this compound formulations, including dosages for various species, induction and recovery times, and antagonist ratios, as cited in field research.

Table 1: this compound Dosage and Combinations for Wildlife Immobilization

| Species | This compound (M99) Dosage | Combination Agent & Dosage | Antagonist & Dosage Ratio | Source(s) |

| African Elephant (Loxodonta africana) | 2-9 mg per animal | Acepromazine (B1664959): 25-45 mg | Diprenorphine (1.3x etorphine dose) | [1][4] |

| White Rhinoceros (Ceratotherium simum) | 3-5 mg per animal | Azaperone (B1665921) | N/A | [5] |

| Black Rhinoceros (Diceros bicornis) | 2-4 mg per animal | N/A | Diprenorphine | [1] |

| Giraffe (Giraffa camelopardalis) | 5-13 mg per animal (0.017-0.02 mg/kg) | Xylazine (B1663881) | Naltrexone (B1662487) | [6][7] |

| White-tailed Deer (Odocoileus virginianus) | 20 µg/kg | Xylazine: 0.4 mg/kg | Cyprenorphine | [8][9] |

| Grizzly Bear (Ursus arctos horribilis) | 0.011 - 0.132 mg/kg | N/A | N/A | [10] |

| Impala (Aepyceros melampus) | 15 µg/kg | Acepromazine: 0.15 mg/kg | N/A | [11] |

| Blesbok (Damaliscus pygargus phillipsi) | 0.05 - 0.09 mg/kg | Azaperone: 0.35 mg/kg | Naltrexone (20mg per 1mg etorphine) | [12] |

Table 2: Induction and Recovery Times

| Species | Formulation | Mean Induction Time (minutes) | Mean Recovery Time (minutes) | Source(s) |

| Nubian Giraffe (subadult) | Etorphine HCl | 5.65 ± 0.56 | N/A | [7] |

| Nubian Giraffe (adult) | Etorphine HCl | 7.58 ± 0.42 | N/A | [7] |

| Wild Asian Elephant | Etorphine + Acepromazine | 18 (range 15-45) | 6 (range 2-12) after antagonist | [4] |

| Impala | Etorphine + Acepromazine | 7.17 | N/A | [11] |

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Remote Delivery

Objective: To prepare a stable and effective this compound formulation for immobilization of large mammals using a projectile dart system.

Materials:

-

This compound sterile solution (e.g., 9.8 mg/mL)

-

Tranquilizer/Sedative sterile solution (e.g., xylazine 100 mg/mL, acepromazine 10 mg/mL)

-

Sterile, empty vials

-

Sterile syringes and needles

-

Personal Protective Equipment (PPE): gloves, eye protection, lab coat

Procedure:

-

Personnel Safety: Etorphine is extremely hazardous to humans. Accidental exposure can be fatal.[1] Always have the human-specific antagonist, naloxone (B1662785), drawn up and immediately accessible before handling etorphine.[1] A second person should be present as a spotter.

-

Dose Calculation: Based on the target species and estimated body weight, calculate the required volume of this compound and any combination agents (refer to Table 1).

-

Aseptic Preparation: In a clean and designated area, aseptically withdraw the calculated volume of the combination agent (e.g., xylazine) into a sterile syringe.

-

Drug Combination: Inject the combination agent into a sterile, empty vial.

-

Etorphine Addition: Using a new sterile syringe, carefully withdraw the calculated volume of this compound. To minimize the risk of exposure, it is advisable to handle the etorphine vial with extreme caution.

-

Final Formulation: Inject the this compound into the vial containing the combination agent. Gently swirl the vial to mix the solution.

-

Dart Loading: Carefully load the final formulation into the projectile dart according to the manufacturer's instructions.

-

Labeling and Storage: Clearly label the dart with the drug contents and concentrations. If not for immediate use, store the formulation according to the manufacturer's stability data, typically protected from light.[13]

Protocol 2: Field Immobilization and Reversal

Objective: To safely immobilize a target animal in the field and subsequently reverse the effects of the etorphine.

Materials:

-

Prepared projectile dart containing etorphine formulation

-

Dart projector (e.g., CO2-powered gun)

-

Antagonist solution (e.g., naltrexone 50 mg/mL, diprenorphine)

-

Sterile syringes and needles for antagonist administration

-

Animal monitoring equipment (e.g., pulse oximeter, thermometer)

-

Emergency medical kit including naloxone for human exposure

Procedure:

-

Pre-Darting Preparation: Ensure all equipment is functional. Prepare the calculated dose of the antagonist in a syringe for immediate access.

-

Darting: Approach the target animal to a safe and effective range. Administer the dart intramuscularly, preferably in a large muscle mass such as the hindquarters.[8][9]

-

Induction Period: Observe the animal from a safe distance. Note the time to recumbency and the quality of induction. Avoid stressing the animal during this period.

-

Animal Handling and Monitoring: Once the animal is immobilized, approach with caution. Blindfold the animal to reduce external stimuli. Monitor vital signs, including respiratory rate and heart rate, throughout the procedure.[14] Be prepared to provide respiratory support if necessary.

-

Antagonist Administration: Upon completion of the research procedures, administer the prepared antagonist. The route of administration (intravenous or intramuscular) will affect the speed of recovery.[15] Intravenous administration generally leads to a more rapid reversal.

-

Recovery Period: Move to a safe distance and observe the animal until it is fully recovered and ambulatory. Ensure the animal is in a safe location away from potential hazards during recovery.

-

Post-Recovery Monitoring: If possible, monitor the animal from a distance for any signs of renarcotization, which can occur if the antagonist's duration of action is shorter than that of the opioid.[16]

Mandatory Visualizations

Caption: Experimental workflow for this compound use.